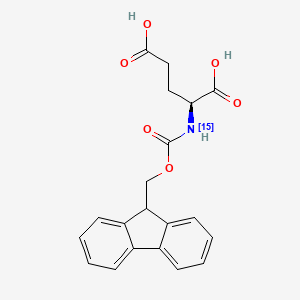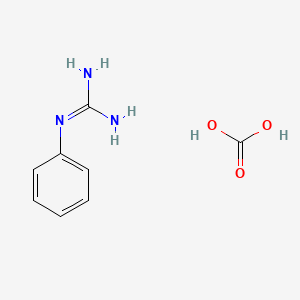
5-Phenylisoxazole-4-carboxylic acid
Übersicht
Beschreibung
5-Phenylisoxazole-4-carboxylic acid (PICA) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound with many potential applications in a range of fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 5-Phenylisoxazole-4-carboxylic acid, focusing on six unique applications:
Synthesis of Penicillin
5-Phenylisoxazole-4-carboxylic acid is used in the preparation of intermediates for the synthesis of penicillin, a group of antibiotics that are widely used to treat bacterial infections .
Isoxazolopyridone Derivatives
This compound is utilized for acylation during the solid support synthesis of isoxazolopyridone derivatives, which are important in medicinal chemistry for their potential biological activities .
Leukotriene Biosynthesis Inhibition
A series of derivatives of 5-Phenylisoxazole-4-carboxylic acid have been synthesized as leukotriene biosynthesis inhibitors, which are targeted at FLAP (5-lipoxygenase activating protein). Leukotrienes play significant roles in various inflammatory diseases, making these inhibitors valuable in therapeutic research .
Anticancer Activity
Functionalized isoxazole scaffolds, which include 5-Phenylisoxazole-4-carboxylic acid, show different biological activities such as anticancer properties. They are explored as potential HDAC (Histone Deacetylase) inhibitors, which are a class of compounds that interfere with the function of HDAC and have implications in cancer treatment .
Antimicrobial and Antibacterial Activity
The core structure of isoxazole, including derivatives like 5-Phenylisoxazole-4-carboxylic acid, has been associated with antioxidant, antibacterial, and antimicrobial activity. This makes it an important moiety in drug discovery research for developing new antimicrobial agents .
Hsp90 and HDAC6 Inhibitory Activity
Isoxazolo-[4,5-c]pyridine compounds, related to 5-Phenylisoxazole-4-carboxylic acid, have reported inhibitory activity against Hsp90 and HDAC6. These compounds have been evaluated for antiproliferative activity against cancer cells, with certain substitutions being crucial for activity .
Each application provides a unique insight into the versatility and importance of 5-Phenylisoxazole-4-carboxylic acid in scientific research and drug development.
MilliporeSigma - Application in Penicillin Synthesis RSC Publishing - Overview on Metal-Free Synthetic Routes to Isoxazoles Springer - Synthetic and Therapeutic Expedition of Isoxazole and Its Analogs
Eigenschaften
IUPAC Name |
5-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDFZMYJYNLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564030 | |
| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-4-carboxylic acid | |
CAS RN |
76344-95-1 | |
| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)


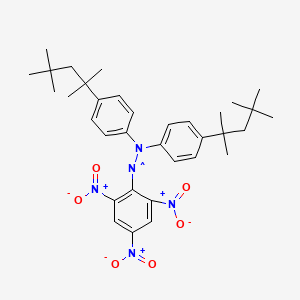

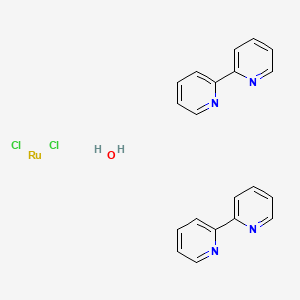
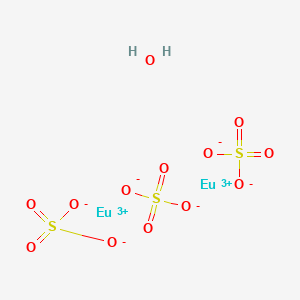
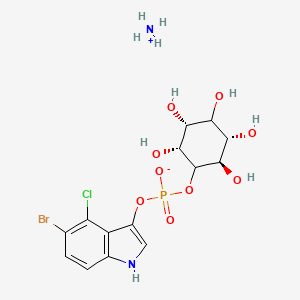
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
